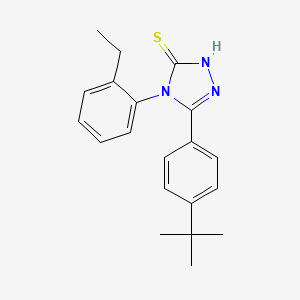![molecular formula C17H19N5 B5701213 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as MPAC, is a pyrazole derivative that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been found to exhibit antioxidant and anti-fibrotic effects. These properties make 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile an attractive target for further investigation in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low toxicity. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit low toxicity in various cell lines and animal models, making it a safe compound to use in research. However, one limitation of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various cancers. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties in various cancer cell lines, and further investigation is needed to determine its potential as a cancer treatment. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-viral properties, and further research is needed to determine its potential as a therapeutic agent for the treatment of viral infections. Finally, the mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, and further research is needed to elucidate its molecular targets and pathways of action.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be achieved through a variety of methods, including the condensation of 4-methylbenzaldehyde and piperidine with hydrazine hydrate, followed by reaction with ethyl cyanoacetate. Alternatively, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized through the reaction of 4-methylphenylhydrazine and 1-piperidinylmethylene malononitrile.
Applications De Recherche Scientifique
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-5-7-16(8-6-14)22-17(15(11-18)12-20-22)19-13-21-9-3-2-4-10-21/h5-8,12-13H,2-4,9-10H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHGFRXEKQZEP-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
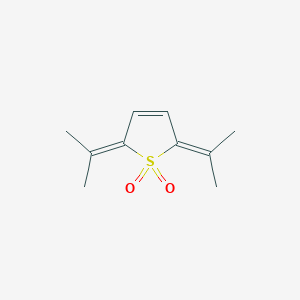

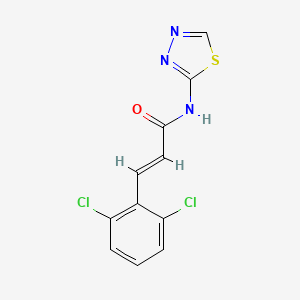
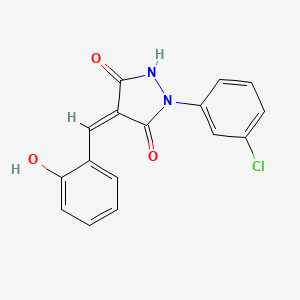
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
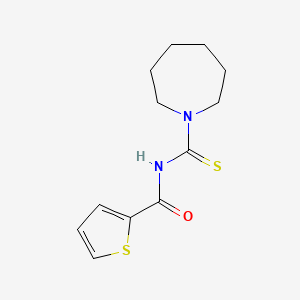

![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)


